molecular formula C20H14BrN5O3S2 B2904328 3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892750-23-1

3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2904328
CAS RN: 892750-23-1
M. Wt: 516.39
InChI Key: FKLINXSESNCHKP-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C20H14BrN5O3S2 and its molecular weight is 516.39. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Study

Compounds similar to "3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine" have been synthesized and evaluated for their biological activities, particularly as serotonin 5-HT6 receptor antagonists. This class of compounds demonstrates significant selectivity and binding affinity, suggesting their utility in exploring neurological pathways and potentially treating related disorders (Ivachtchenko et al., 2010).

Antimicrobial Activities

Derivatives of triazolo[1,5-a]pyrimidines have been synthesized and tested for their antimicrobial activities, revealing some compounds with moderate to good effectiveness against various microorganisms. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis of Triazolo[1,5-a]triazin-7-one Derivatives

Research into the synthesis of novel triazolo[1,5-a]triazin-7-ones from similar compounds involves multiple steps, including alkylation, condensation, and oxidation. Such synthetic pathways enrich the chemical library of triazolopyrimidines and open new avenues for chemical and pharmacological research (Heras et al., 2003).

Antitumor Activities

The synthesis of compounds within this family has also been driven by the search for potent Aurora-A kinase inhibitors, demonstrating the importance of these molecules in cancer research. Such compounds have shown cytotoxic activity against specific tumor cell lines, indicating their potential as cancer therapeutics (Shaaban et al., 2011).

Herbicidal Activity

Similar compounds have been synthesized and evaluated for their herbicidal activity, revealing potential applications in agriculture. The ability to control unwanted vegetation with specific chemical agents is crucial for crop management and food production efficiency (Moran, 2003).

properties

IUPAC Name

10-(4-bromophenyl)sulfonyl-N-(4-methoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN5O3S2/c1-29-14-6-4-13(5-7-14)22-18-17-16(10-11-30-17)26-19(23-18)20(24-25-26)31(27,28)15-8-2-12(21)3-9-15/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLINXSESNCHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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